molecular formula C9H13ClFN B567427 (R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride CAS No. 1213096-70-8

(R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride

Cat. No. B567427
M. Wt: 189.658
InChI Key: HZEFSEOLAJTAQO-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “®-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride” is a derivative of "4-Fluoro-3-methylphenylboronic acid" and "(4-fluoro-3-methoxyphenyl)boronic acid" . These are organic compounds that belong to the class of benzenoids .

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis and Activity Against Microbial Strains : A study focused on the synthesis of novel amides and ureas derived from fluoro-phenyl ethanamine compounds, demonstrating antibacterial and antifungal activities. These compounds were synthesized under mild conditions, and their structures confirmed through NMR, X-ray diffraction, and optical rotation measurements. Notably, some exhibited activity comparable to standard medications like chloramphenicol and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Chiral Synthesis and Stereochemistry : Research on the synthesis of chiral compounds and their structural characterization highlights the importance of (R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride in constructing complex molecular architectures. This includes the enantioselective synthesis of molecules with potential pharmacological applications, demonstrating the compound's utility in creating stereochemically rich structures (Zhang, Li, Wang, & Gu, 2007).

Catalysis and Material Science

Catalytic Applications : Investigations into catalytic systems utilizing fluoro-phenyl ethanamine derivatives have shown these compounds' effectiveness in various chemical transformations. This includes transfer hydrogenation reactions catalyzed by chiral nickel(II) complexes derived from (R)-1-(4-Fluoro-3-methylphenyl)ethanamine, showcasing their potential in asymmetric synthesis and green chemistry applications (Kumah, Tsaulwayo, Xulu, & Ojwach, 2019).

Material Science and Liquid Crystals : The compound and its analogs have been utilized in the synthesis of liquid crystalline polyethers, highlighting their role in developing materials with unique optical and electronic properties. These studies demonstrate the compound's versatility in creating materials with tailored phase transition temperatures and thermodynamic parameters (Percec & Zuber, 1992).

properties

IUPAC Name

(1R)-1-(4-fluoro-3-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEFSEOLAJTAQO-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662534
Record name (1R)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride

CAS RN

1213096-70-8
Record name (1R)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.